molecular formula C13H19NO B11895958 1-(Pyridin-4-yl)octan-1-one CAS No. 32921-22-5

1-(Pyridin-4-yl)octan-1-one

Cat. No.: B11895958
CAS No.: 32921-22-5
M. Wt: 205.30 g/mol
InChI Key: NFJVDNUUKKYRHM-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)octan-1-one is an organic compound with the molecular formula C13H19NO It consists of a pyridine ring attached to an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)octan-1-one can be synthesized through several methods. One common approach involves the reaction of pyridine with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)octan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)octan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)octan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Pyridin-4-yl)ethan-1-one: Similar structure with a shorter alkyl chain.

    1-(Pyridin-4-yl)propan-1-one: Another analog with a different alkyl chain length.

    1-(Pyridin-4-yl)butan-1-one: Similar compound with a four-carbon alkyl chain.

Uniqueness: 1-(Pyridin-4-yl)octan-1-one is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other analogs may not be as effective.

Properties

CAS No.

32921-22-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-pyridin-4-yloctan-1-one

InChI

InChI=1S/C13H19NO/c1-2-3-4-5-6-7-13(15)12-8-10-14-11-9-12/h8-11H,2-7H2,1H3

InChI Key

NFJVDNUUKKYRHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=NC=C1

Origin of Product

United States

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